molecular formula C19H18N6O B11638800 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide

Cat. No.: B11638800
M. Wt: 346.4 g/mol
InChI Key: GVXQNMAGBHHOHK-UDWIEESQSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to an indole derivative through a propanohydrazide bridge

Preparation Methods

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole and indole intermediates. These intermediates are then linked through a hydrazide formation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole or indole moieties. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene) and specific catalysts or bases (e.g., triethylamine, pyridine). The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.

Mechanism of Action

The mechanism by which 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives and indole-based molecules. Compared to these compounds, 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 1H-1,2,3-Benzotriazole
  • 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide

InChI

InChI=1S/C19H18N6O/c1-13-15(14-6-2-3-7-16(14)21-13)12-20-23-19(26)10-11-25-18-9-5-4-8-17(18)22-24-25/h2-9,12,21H,10-11H2,1H3,(H,23,26)/b20-12+

InChI Key

GVXQNMAGBHHOHK-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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